

An In-Depth Technical Guide to Methyl 3-isothiocyanatopropionate

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Compound of Interest

Compound Name: Methyl 3-isothiocyanatopropionate

CAS No.: 18967-35-6

Cat. No.: B103931

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Reagent

Methyl 3-isothiocyanatopropionate (CAS No. 18967-35-6) is a heterobifunctional organic compound distinguished by the presence of two highly versatile reactive groups: an electrophilic isothiocyanate ($-N=C=S$) and a methyl ester ($-\text{COOCH}_3$). This unique structural arrangement makes it an invaluable tool in chemical biology, drug development, and synthetic chemistry. The isothiocyanate group provides a selective handle for reaction with primary and secondary amines, forming stable thiourea linkages, while the methyl ester can be hydrolyzed to a carboxylic acid, enabling a secondary set of coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization in a research setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application.

1.1: Core Properties

The essential physicochemical properties of **Methyl 3-isothiocyanatopropionate** are summarized below.

Property	Value	Source(s)
CAS Number	18967-35-6	[1]
Molecular Formula	C ₅ H ₇ NO ₂ S	[1]
Molecular Weight	145.18 g/mol	[1]
Appearance	Yellow Liquid	[2]
Odor	Irritating	[2]

1.2: Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the reagent.

Spectroscopic Data	Interpretation	Source
Mass Spectrum (EI)	Molecular Ion (M^+) peak at m/z = 145, consistent with the molecular weight.	[1]
Infrared (IR) Spectrum	Strong, characteristic absorption band around 2000-2200 cm^{-1} for the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) asymmetric stretch. A prominent peak around 1740 cm^{-1} corresponds to the ester carbonyl ($\text{C}=\text{O}$) stretch.	[1]
^1H NMR (Predicted)	~ 3.7 ppm (s, 3H): Methyl protons of the ester ($-\text{OCH}_3$). ~ 3.8 ppm (t, 2H): Methylene protons adjacent to the isothiocyanate group ($-\text{CH}_2-\text{NCS}$). ~ 2.8 ppm (t, 2H): Methylene protons adjacent to the carbonyl group ($-\text{CH}_2-\text{COOCH}_3$).	N/A
^{13}C NMR (Predicted)	~ 172 ppm: Carbonyl carbon of the ester ($\text{C}=\text{O}$). ~ 130 ppm: Central carbon of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$). Note: This signal is often broad or of low intensity due to quadrupolar broadening by the adjacent ^{14}N nucleus.[3] ~ 52 ppm: Methyl carbon of the ester ($-\text{OCH}_3$). ~ 43 ppm: Methylene carbon adjacent to the isothiocyanate ($-\text{CH}_2-\text{NCS}$). ~ 33 ppm: Methylene	[4][5][6]

carbon adjacent to the
carbonyl (-CH₂-CO).

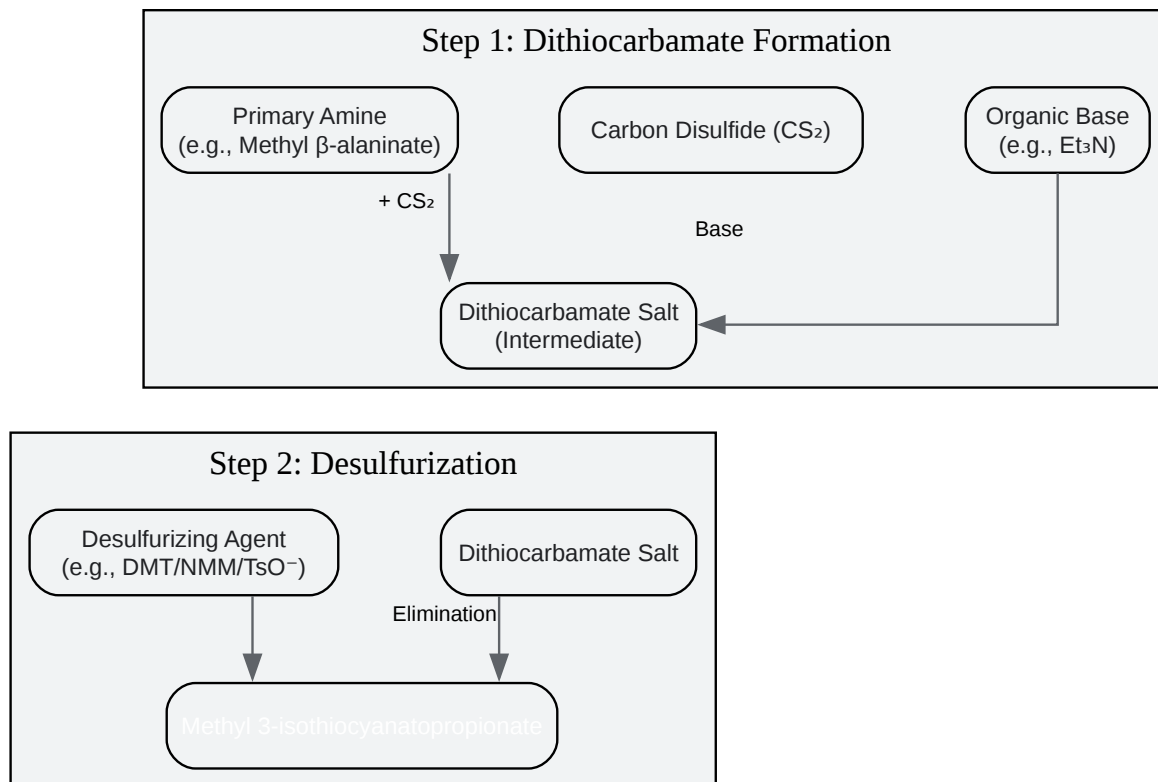
Note: Predicted NMR shifts are based on standard chemical shift values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.[5]

Part 2: Synthesis and Core Reactivity

The utility of **Methyl 3-isothiocyanatopropionate** stems directly from its synthesis and the predictable reactivity of its isothiocyanate moiety.

2.1: Synthesis Pathway

Isothiocyanates are commonly synthesized from primary amines. A prevalent method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[7][8]



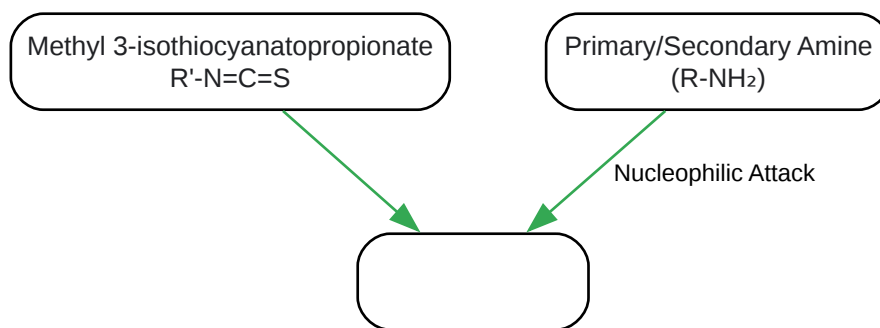
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General synthesis pathway for isothiocyanates.

This "one-pot," two-step procedure is efficient and adaptable for various substrates.[7] The choice of desulfurizing agent is critical; modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) offer high yields under mild conditions.[8]

2.2: The Chemistry of the Isothiocyanate Group

The defining feature of **Methyl 3-isothiocyanatopropionate** is the electrophilic carbon atom of the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, particularly by unprotonated primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[9] This reaction proceeds rapidly under physiological or slightly basic conditions to form a highly stable thiourea bond.



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Reaction of isothiocyanate with an amine.

The causality for this selectivity lies in the hard and soft acids and bases (HSAB) theory. Amines are considered "hard" nucleophiles and readily attack the "hard" electrophilic carbon of the isothiocyanate. While "soft" nucleophiles like thiols can also react, the resulting dithiocarbamate linkage is often less stable and can be reversible, allowing for potential migration of the isothiocyanate to a more stable amine linkage.[9] This inherent reactivity makes the isothiocyanate group an excellent choice for selectively labeling proteins at lysine residues or the N-terminus.

Part 3: Applications in Drug Development and Research

The dual functionality of **Methyl 3-isothiocyanatopropionate** opens a wide array of applications, particularly in bioconjugation and as a synthetic building block.

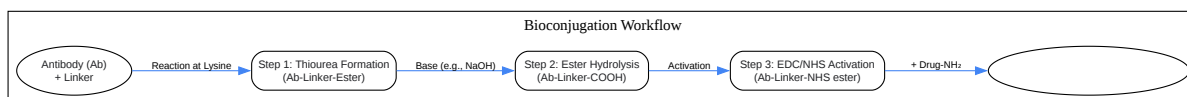
3.1: Heterobifunctional Crosslinking

The molecule serves as a quintessential heterobifunctional crosslinker.

- **Amine Conjugation:** The isothiocyanate end can be used to covalently attach the molecule to a biomolecule, such as an antibody or other protein, via lysine residues.
- **Ester Hydrolysis:** The methyl ester can then be hydrolyzed under basic conditions to yield a terminal carboxylic acid.

- **Secondary Coupling:** This newly formed carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and coupled to another amine-containing molecule, effectively linking two distinct entities.

This step-wise approach provides precise control over the conjugation process, which is critical in constructing complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).



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Workflow for ADC construction using the linker.

3.2: Role in Medicinal Chemistry

Isothiocyanates are a well-established class of compounds with significant potential in cancer therapy and prevention.^{[2][10][11]} They are known to induce cell cycle arrest and apoptosis in various cancer cell lines.^[11] **Methyl 3-isothiocyanatopropionate** can be used as a starting material to synthesize novel thiourea-containing compounds, a scaffold that is a cornerstone in many pharmacologically active molecules. The ability to conjugate this molecule to targeting moieties (like antibodies) could also be explored to deliver the isothiocyanate warhead selectively to tumor cells, potentially enhancing its therapeutic index.^[12]

Part 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and rationales for their execution.

Protocol 1: Protein Labeling via Isothiocyanate-Amine Reaction

This protocol describes the conjugation of **Methyl 3-isothiocyanatopropionate** to a protein (e.g., an antibody) in an aqueous buffer system.

Rationale: The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure that a significant population of the target lysine ϵ -amino groups (pKa \sim 10.5) are deprotonated and thus nucleophilic, while minimizing protein denaturation. A polar, aprotic co-solvent like DMF or DMSO is used to dissolve the water-insoluble linker before its addition to the aqueous protein solution.

Methodology:

- Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in a suitable buffer, such as 100 mM sodium bicarbonate buffer, pH 8.5.
- Linker Stock Solution: Prepare a fresh stock solution of **Methyl 3-isothiocyanatopropionate** (e.g., 10-20 mM) in anhydrous dimethylformamide (DMF).
- Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the stirring protein solution. The final concentration of DMF should not exceed 5-10% (v/v) to maintain protein integrity.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
- Characterization: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe an increase in mass) or by monitoring the loss of primary amines using a TNBSA assay.

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol details the conversion of the methyl ester on the conjugated linker to a reactive carboxylic acid.

Rationale: Saponification (base-catalyzed ester hydrolysis) is an effective method for this conversion.^{[13][14]} A mild base like sodium hydroxide is used at a controlled concentration to

cleave the ester without significantly damaging the protein conjugate. The reaction is typically monitored over time to determine the optimal endpoint.

Methodology:

- **Prepare Conjugate:** Start with the purified protein-linker conjugate from Protocol 1 in a low-amine buffer (e.g., PBS).
- **pH Adjustment:** Adjust the pH of the conjugate solution to ~10-11 by the dropwise addition of a dilute NaOH solution (e.g., 0.1 M).
- **Hydrolysis:** Incubate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress if possible (e.g., by HPLC if a small molecule model was used).
- **Neutralization and Buffer Exchange:** Neutralize the solution by adding a dilute acid (e.g., 0.1 M HCl) to return the pH to 7.4. Immediately purify the conjugate via dialysis or a desalting column into the desired buffer for the next step (e.g., MES buffer, pH 6.0, for EDC/NHS chemistry).

Part 5: Safety and Handling

Scientific integrity demands a commitment to safety. **Methyl 3-isothiocyanatopropionate** is a hazardous substance and must be handled with appropriate precautions.

- **Hazard Profile:** Toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin and eye burns.[2]
- **Handling:**
 - Always handle inside a certified chemical fume hood.[2]
 - Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles/face shield.[2]
 - Avoid breathing mists or vapors. Do not ingest.[2]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2]

- First Aid:
 - Inhalation: Move the person to fresh air immediately.
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes after removing contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: Do NOT induce vomiting. Rinse mouth.
 - In all cases of exposure, seek immediate medical attention.[2]

Conclusion

Methyl 3-isothiocyanatopropionate, CAS 18967-35-6, is more than a mere chemical; it is an enabling tool for innovation in life sciences. Its well-defined, orthogonal reactivity allows for the controlled and sequential construction of complex bioconjugates. By understanding its fundamental properties, reactivity, and handling requirements, researchers can confidently deploy this reagent to build novel therapeutics, diagnostic tools, and probes to explore complex biological systems.

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